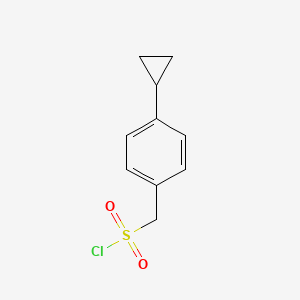

(4-cyclopropylphenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(4-cyclopropylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c11-14(12,13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXMSQQWIKYWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521474-21-4 | |

| Record name | (4-cyclopropylphenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Temperature Control

Exothermic reactions during chlorosulfonation necessitate precise cooling to prevent cyclopropane ring opening. For example, maintaining temperatures below 50°C during SOCl₂ addition preserves substrate integrity.

Byproduct Mitigation

-

Polychlorinated Byproducts : Excess Cl₂ in radical methods leads to di- or tri-chlorinated impurities. Using stoichiometric Cl₂ and SO₂ in a 1:1.2 ratio reduces these byproducts.

-

Sulfonic Acid Residuals : Incomplete chlorination leaves sulfonic acids, which are removed via aqueous washes (NaHCO₃) or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Reduction Reactions: It can be reduced to (4-cyclopropylphenyl)methanesulfonic acid using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to (4-cyclopropylphenyl)methanesulfonic acid using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction Reactions: Conducted under anhydrous conditions with lithium aluminum hydride in an inert solvent like tetrahydrofuran.

Oxidation Reactions: Performed using hydrogen peroxide in an aqueous or organic solvent.

Major Products Formed

Sulfonamide Derivatives: Formed from reactions with amines.

Sulfonate Ester Derivatives: Formed from reactions with alcohols.

Sulfonothioate Derivatives: Formed from reactions with thiols.

Scientific Research Applications

Applications in Organic Synthesis

Electrophilic Reagent : The sulfonyl chloride group imparts significant electrophilic character to the compound, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various pharmaceuticals and biologically active compounds.

Formation of Sulfonamides : The compound can be utilized to prepare sulfonamides through nucleophilic substitution reactions. This is particularly relevant in drug development, where sulfonamides are important pharmacophores .

Synthesis of Active Pharmaceutical Ingredients (APIs) : Due to its ability to introduce sulfonyl groups into organic molecules, (4-cyclopropylphenyl)methanesulfonyl chloride serves as an intermediate in the synthesis of APIs, enhancing the efficacy and specificity of therapeutic agents .

Case Study 1: Reactivity with Amines

Research has demonstrated that this compound can react efficiently with primary and secondary amines to form stable sulfonamide derivatives. These derivatives exhibit potential as antibacterial agents, showcasing the compound's utility in medicinal chemistry .

Case Study 2: Synthesis of Novel Compounds

A study highlighted the use of this compound in synthesizing novel meroterpenoids through a series of electrophilic aromatic substitutions. The resulting compounds exhibited promising biological activities, indicating the potential for further drug development applications .

Mechanism of Action

The mechanism of action of (4-cyclopropylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Physical Properties

Research Findings and Limitations

- Synthetic Utility : Aryl methanesulfonyl chlorides are typically synthesized via chlorination of corresponding sulfonic acids or direct substitution reactions. The cyclopropyl variant’s synthesis likely follows similar pathways but may require specialized conditions to preserve the cyclopropyl ring’s integrity .

- Gaps in Data: Direct experimental data on this compound are scarce.

Biological Activity

(4-Cyclopropylphenyl)methanesulfonyl chloride, also known as a sulfonyl chloride, is a compound that has gained attention for its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Chemical Formula : C10H11ClO2S

- Molecular Weight : 232.72 g/mol

- Structure : The compound features a cyclopropyl group attached to a phenyl ring, with a methanesulfonyl chloride functional group that enhances its reactivity.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, participating in nucleophilic substitution reactions. This allows it to modify proteins and enzymes by forming covalent bonds, which can lead to inhibition or activation of various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.

- Protein Modification : It can modify amino acid side chains, impacting protein function.

Biological Activity Overview

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The mechanism often involves the disruption of bacterial cell wall synthesis.

- Anticancer Potential : Some derivatives of sulfonyl chlorides have been investigated for their ability to induce apoptosis in cancer cells through the inhibition of key signaling pathways.

- Anti-inflammatory Effects : By modulating inflammatory pathways, these compounds may reduce inflammation in various disease models.

Antimicrobial Activity

A study investigating the antimicrobial efficacy of various sulfonyl chlorides, including this compound, reported significant inhibitory effects against several bacterial strains. The minimal inhibitory concentration (MIC) was determined through standard broth dilution methods.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Anticancer Activity

Research published in the Journal of Medicinal Chemistry indicated that certain sulfonyl chlorides could inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The study highlighted the potential of this compound as a lead compound for further development.

In Vivo Studies

In vivo studies demonstrated that administration of this compound in animal models led to a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis.

Safety and Toxicity

While exploring its biological activities, it is crucial to consider the safety profile of this compound. Safety data indicates:

- Acute Toxicity : LD50 values suggest moderate toxicity upon dermal exposure.

- Irritation Potential : Severe skin and eye irritation have been reported, necessitating careful handling.

Q & A

Q. What are the critical safety precautions for handling (4-cyclopropylphenyl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer :

Due to its acute toxicity (oral, dermal, and inhalation) and corrosive properties, researchers must:- Use personal protective equipment (PPE) including chemical-resistant gloves (JIS T 8116), safety goggles, and lab coats .

- Operate under fume hoods or local exhaust ventilation to avoid inhaling vapors .

- Avoid skin/eye contact; in case of exposure, rinse immediately with water for 15+ minutes and seek medical help .

- Store in locked, corrosion-resistant containers away from incompatible materials (e.g., strong oxidizers) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

Q. What first-aid measures are recommended for dermal or ocular exposure?

- Methodological Answer :

- Skin contact : Immediately remove contaminated clothing, wash with soap and water for 15+ minutes, and seek medical attention .

- Eye exposure : Rinse continuously with water for 15 minutes, remove contact lenses if possible, and consult a physician .

- Inhalation : Move to fresh air and administer oxygen if breathing is difficult .

Q. What environmental precautions are necessary when disposing of waste containing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve discrepancies in reactivity data during sulfonation reactions?

- Methodological Answer :

- Control moisture levels : Reactivity with water generates HCl, which may alter reaction pathways. Use anhydrous solvents and inert atmospheres .

- Characterize intermediates : Employ in situ techniques like NMR or FT-IR to monitor reaction progress and identify by-products .

- Replicate under standardized conditions : Vary temperature, catalyst loading, and stoichiometry to isolate variables causing contradictions .

Q. What methodologies are recommended for characterizing the purity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (λ = 210–260 nm) to quantify impurities .

- Spectroscopy : Confirm structural integrity via H/C NMR (e.g., δ ~3.5 ppm for methylsulfonyl group) and mass spectrometry (MW 204.67 g/mol) .

- Elemental analysis : Verify sulfur and chlorine content to assess hydrolytic degradation .

Q. What strategies optimize synthesis to minimize by-product formation?

- Methodological Answer :

- Stepwise sulfonation : React cyclopropylbenzene with chlorosulfonic acid at 0–5°C to control exothermicity and reduce sulfone by-products .

- Catalyst selection : Use Lewis acids (e.g., AlCl) to enhance regioselectivity of the sulfonyl chloride group .

- Purification : Recrystallize from dichloromethane/hexane mixtures to isolate high-purity product (mp 76–80°C) .

Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Electronic effects : The cyclopropyl group’s electron-withdrawing nature increases the electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols .

- Steric effects : The rigid cyclopropane ring may hinder access to the sulfonyl group in bulky nucleophiles, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Comparative studies : Benchmark against analogs (e.g., 4-methylphenyl derivatives) to quantify rate enhancements via kinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.